5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C14H15NO2 . It is used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopenta[b]quinoline core with two methoxy groups attached at the 5 and 8 positions .Applications De Recherche Scientifique
Synthesis and Reactivity Studies:
- Research demonstrates methods for synthesizing compounds related to 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline. For instance, Sekiba (1973) explored the synthesis of maculosidine and pteleine, which are related to this compound, providing insights into the chemical reactions and properties of such molecules (Sekiba, 1973).
- Austin et al. (2007) investigated the synthesis of substituted quinolines, including methods that could be relevant for this compound (Austin, Egan, Tully, & Pratt, 2007).
Chemical Structure Analysis:
- Studies like the one conducted by Sobarzo-Sánchez et al. (2006) focused on the synthesis of similar compounds, providing valuable information on the structural and theoretical aspects. This research helps in understanding the chemical and physical properties of such molecules (Sobarzo-Sánchez, Castedo, & Fuente, 2006).
Applications in Pharmacology:
- While there is limited information directly linking this compound to specific pharmacological applications, related research on similar compounds can offer insights. For instance, Komatsu et al. (1995, 1996) synthesized metabolites of a compound used for treating dementia, which could provide a context for understanding the potential uses of this compound in medical research (Komatsu, Yano, Inada, Iwamoto, Okada, & Suzuki, 1995; Komatsu, Yano, Iwamoto, Kobayashi, & Suzuki, 1996).
Development of Novel Chemical Entities:
- Research like that of Rosini et al. (2006) on fructose-1,6-bisphosphatase inhibitors showcases the potential of quinoline derivatives in creating new chemical entities with possible therapeutic applications. This indicates the broader relevance of studies on compounds like this compound (Rosini, Mancini, Tarozzi, Colizzi, Andrisano, Bolognesi, Hrelia, & Melchiorre, 2006).
Orientations Futures
The future directions for research on 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline could include further exploration of its synthesis, chemical reactions, and potential biological activity. Given its structural similarity to compounds with known biological activity, it may have potential as a therapeutic agent .
Propriétés
IUPAC Name |
5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-12-6-7-13(17-2)14-10(12)8-9-4-3-5-11(9)15-14/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQASFYJBVKSAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCCC3=NC2=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326032 |
Source
|
Record name | 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
131251-73-5 |
Source
|
Record name | 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.